molecular formula C6H6N2O2 B1603197 5-Hydroxypyridine-2-carboxamide CAS No. 896419-97-9

5-Hydroxypyridine-2-carboxamide

Cat. No. B1603197
M. Wt: 138.12 g/mol
InChI Key: VRTZVJPYNJMHPW-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-carboxamide, also known as niacinamide, is a form of vitamin B3 that is found in many foods, including meat, fish, and dairy products. It is a water-soluble vitamin that is essential for the proper functioning of the body. Niacinamide has been the subject of scientific research for many years, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

  • Anti-inflammatory Activities of Pyrimidines

    • Field : Medicinal Chemistry
    • Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The IC50 values of the most potent derivatives were noticed to be 2–10 μM .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Amidation of Carboxylic Acid Substrates

    • Field : Organic and Medicinal Chemistry
    • Application : Carboxamides play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . More than 25% of familiar drugs consist of a carboxamide group .
    • Method : There are many synthetic methods available for amidation such as carboxylic acid activation, amine activation, and transamidation .
    • Results : The development of reliable protocols to synthesize amides in excellent yields is of great value .
  • Structural, Energetic and Vibrational Properties of Pyridinecarboxaldehydes

    • Field : Atomic Physics
    • Application : The study focuses on the structural, energetic and vibrational properties of three monosubstituted pyridines . These compounds have been the subject of several experimental and theoretical investigations .
    • Method : Fourier transform infrared, Fourier transform Raman and UV–visible spectra of these compounds were recorded . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory .
    • Results : Structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .
  • Production of 5-Hydroxypyridine-2-carboxylic Acid from Alginate

    • Field : Biotechnology
    • Application : A method of producing 5-hydroxypyridine-2-carboxylic acid from alginate has been patented . This method involves the use of an alginate lyase and a recombinant oligoalginate lyase .
    • Method : The alginate lyase breaks down alginate into oligoalginate. The oligoalginate lyase breaks down the oligoalginate into monomers such as 4-deoxy-L-erythro-hexoseulose uronate (DEHU), which serves as a precursor for conversion into 5-HPA .
    • Results : The addition of ammonia or an ammonium ion further drives the conversion of DEHU into 5-HPA .
  • Carboxamide-based Chemosensor

    • Field : Nanotechnology
    • Application : A new adeninecarboxamide ligand, N-(9H-purin-6-yl) pyridine-2-carboxamide (H2pzac), has been synthesized and used for the detection of Hg2+ ions in aqueous solution . The ligand was anchored on a modified SBA-15-Cl nanostructure .
    • Method : The fluorescence response of the SBA-15@Hpzac sensor for selective detection of Hg2+ ion was evaluated . The sensor showed a high specific surface area and pore volume .
    • Results : The sensor presented highly sensitive and selective behavior to Hg2+ ion over different cations . The detection limit (LOD) of the sensor was 1.07×10−6 M .
  • Synthesis of Novel Arylcarboxamide Derivatives

    • Field : Medicinal Chemistry
    • Application : The synthesis of novel arylcarboxamide derivatives has been explored . These compounds could potentially have various applications in medicinal chemistry .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The results or outcomes of this research are not specified in the source .

Safety And Hazards

The safety data sheet for a related compound, Hydroxypyridine, indicates that it is toxic if swallowed and can cause skin and eye irritation . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

5-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTZVJPYNJMHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605150
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyridine-2-carboxamide

CAS RN

896419-97-9
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-pyridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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